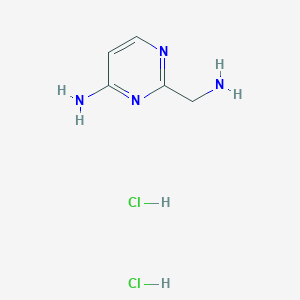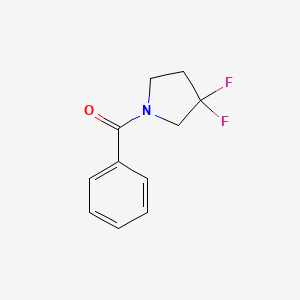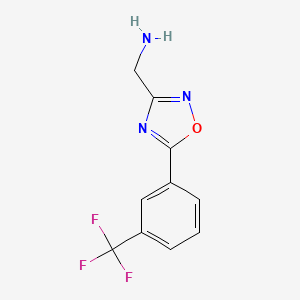
(5-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methanamine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the following steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative. For instance, the reaction between 3-(trifluoromethyl)benzohydrazide and a suitable nitrile oxide can yield the desired oxadiazole ring.
Introduction of the Methanamine Group: The oxadiazole intermediate can then be reacted with formaldehyde and ammonia or a primary amine to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the oxadiazole ring or the trifluoromethyl group, potentially yielding a variety of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines or oxides, while substitution could introduce various functional groups in place of the trifluoromethyl group.
科学的研究の応用
Chemistry
In chemistry, (5-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in the development of new drugs. Its trifluoromethyl group is particularly useful in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Medicine
Medicinally, compounds containing the trifluoromethyl group are known for their potential as therapeutic agents. This compound may exhibit activity against various diseases, including cancer, due to its ability to interact with biological targets.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation. It may also find applications in the production of agrochemicals or specialty chemicals.
作用機序
The mechanism of action of (5-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanamine: Similar structure but with different positioning of the oxadiazole ring.
(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)methanamine: Contains a 1,3,4-oxadiazole ring instead of a 1,2,4-oxadiazole ring.
(5-(3-(Trifluoromethyl)phenyl)-1,2,4-triazol-3-yl)methanamine: Features a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of (5-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxadiazole ring provides a versatile scaffold for further functionalization.
This compound’s unique structure and properties make it a valuable tool in various fields of research and industry, offering opportunities for the development of new materials, drugs, and chemical processes.
特性
分子式 |
C10H8F3N3O |
|---|---|
分子量 |
243.18 g/mol |
IUPAC名 |
[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-2-6(4-7)9-15-8(5-14)16-17-9/h1-4H,5,14H2 |
InChIキー |
KLPCNEPXRJKVHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


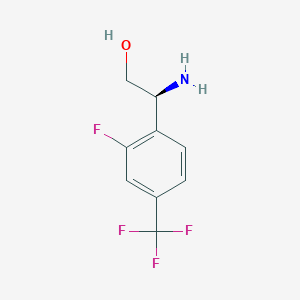
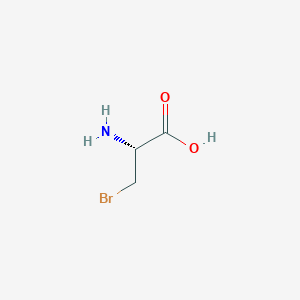
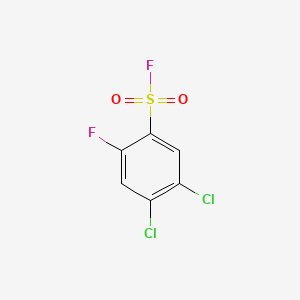
![4-(Tert-butyl)-1-oxaspiro[2.5]octane](/img/structure/B13518853.png)
![2-[(2-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B13518860.png)

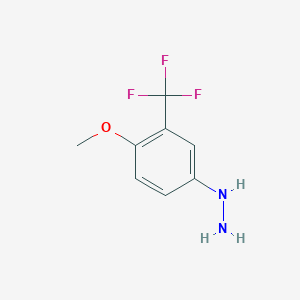


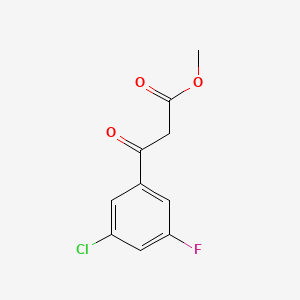
![2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]aceticacid](/img/structure/B13518907.png)
